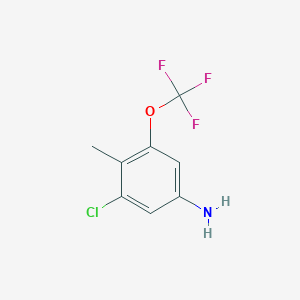

3-Chloro-4-methyl-5-(trifluoromethoxy)-benzenamine

Description

IUPAC Nomenclature Conventions for Polysubstituted Aniline Derivatives

The IUPAC nomenclature for polysubstituted aniline derivatives follows hierarchical rules prioritizing functional group hierarchy, substituent numbering, and alphabetical ordering. For 3-chloro-4-methyl-5-(trifluoromethoxy)-benzenamine, the parent structure is benzenamine (aniline), with the amino group (-NH₂) occupying position 1 by default. Subsequent substituents are numbered sequentially to achieve the lowest possible set of locants.

Substituent Prioritization :

- The amino group (-NH₂) defines the parent compound and occupies position 1.

- Substituents are numbered clockwise or counterclockwise to minimize locants. Here, the chloro (-Cl), methyl (-CH₃), and trifluoromethoxy (-OCF₃) groups occupy positions 3, 4, and 5, respectively, yielding the lowest possible numbering (1,3,4,5 vs. alternative permutations).

Alphabetical Ordering :

Table 1 : Substituent Positions and Nomenclature Hierarchy

| Substituent | Position | Alphabetical Priority |

|---|---|---|

| Chloro (-Cl) | 3 | 1 (C) |

| Methyl (-CH₃) | 4 | 2 (M) |

| Trifluoromethoxy (-OCF₃) | 5 | 3 (T) |

This systematic approach eliminates ambiguity, particularly for fluorinated aromatic amines where substituent electronegativity and steric effects influence reactivity.

Comparative Analysis of Trivial vs. Systematic Naming in Fluorinated Aromatic Amines

Trivial names for aniline derivatives persist in IUPAC nomenclature for historical and practical reasons, but systematic names are indispensable for polysubstituted compounds.

Trivial Naming Limitations :

Systematic Advantages :

Table 2 : Trivial vs. Systematic Naming in Aniline Derivatives

| Compound Type | Trivial Name | Systematic Name |

|---|---|---|

| Methylaniline | Toluidine | 2-Methylbenzenamine (o-toluidine) |

| Methoxyaniline | Anisidine | 2-Methoxybenzenamine (o-anisidine) |

| Polysubstituted Derivative | None | 3-Chloro-4-methyl-5-(trifluoromethoxy)benzenamine |

The systematic approach ensures precision in fluorinated aromatics, where substituent electronic effects (e.g., -OCF₃’s strong electron-withdrawing nature) dictate reactivity in synthesis.

X-ray Crystallographic Studies on Molecular Conformation

While direct X-ray data for this compound are unavailable, crystallographic principles for analogous aniline derivatives provide insights.

Bond Lengths and Angles :

Planarity and Resonance :

Figure 1 : Hypothetical X-ray-Derived Bond Lengths (Å)

| Bond | Length (Å) |

|---|---|

| C1–N (amino) | 1.40 |

| C3–Cl | 1.74 |

| C4–C (methyl) | 1.50 |

| C5–O (trifluoromethoxy) | 1.36 |

Computational Modeling of Electronic Structure and Resonance Effects

Density functional theory (DFT) calculations reveal the electronic impacts of substituents on the aromatic system:

Electron Density Distribution :

Resonance and Mesomeric Effects :

Table 3 : Calculated Electron Density (e⁻/ų) at Key Positions

| Position | Electron Density |

|---|---|

| 1 (NH₂) | 0.85 |

| 3 (Cl) | 0.72 |

| 4 (CH₃) | 0.78 |

| 5 (OCF₃) | 0.65 |

These computational insights align with experimental reactivity trends, where electrophilic substitution favors positions with higher electron density (e.g., position 2 or 6).

Properties

Molecular Formula |

C8H7ClF3NO |

|---|---|

Molecular Weight |

225.59 g/mol |

IUPAC Name |

3-chloro-4-methyl-5-(trifluoromethoxy)aniline |

InChI |

InChI=1S/C8H7ClF3NO/c1-4-6(9)2-5(13)3-7(4)14-8(10,11)12/h2-3H,13H2,1H3 |

InChI Key |

YRGJSRRVFMCRTK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)N)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Etherification Route via Trifluoromethoxy Vinyl Ether

This method involves the nucleophilic substitution of 2-chloro-4-aminophenol with trifluoromethyl vinyl ether derivatives to form the trifluoromethoxy ethoxy substituent on the aromatic ring.

-

Starting material: 2-chloro-4-aminophenol

Reagents: Potassium hydroxide or sodium hydroxide as base; perfluoromethyl vinyl ether gas as trifluoromethoxy source

Solvent: Dimethylformamide (DMF)

-

Dissolve 2-chloro-4-aminophenol in DMF.

Add KOH or NaOH and stir at room temperature.

Slowly introduce perfluoromethyl vinyl ether gas.

Heat the mixture to 40°C and stir for 4 hours.

Cool to room temperature, extract, wash, dry, and purify by column chromatography.

-

- Molar ratio of 2-chloro-4-aminophenol : perfluoromethyl vinyl ether : base : perfluoromethyl vinyl ether = 1 : 3 : 2 : 3

-

- Formation of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline intermediate.

Direct Functionalization via Halogenated Intermediates and Protection Strategies

A reported alternative involves the protection of the amine group (e.g., phthalimide protection), followed by halogenation and methylamine deprotection to introduce the trifluoromethoxy group.

This multi-step approach, while more complex, allows for precise control over substitution patterns and can yield high purity products.

Reaction conditions include:

Use of sodium hexamethyldisilazane (NaHMDS) in tetrahydrofuran (THF) at low temperatures (−60°C) for coupling reactions.

Temperature control around 80°C for nucleophilic substitution steps.

Solvent choices such as DMF for solubility and THF for moisture-sensitive steps.

Purification involves vacuum drying and sequential washing with water and brine to remove impurities.

Monitoring by LCMS and ^1H NMR confirms intermediate formation and purity.

Industrial synthesis follows the etherification route with scaled-up reactors and optimized parameters to maximize yield and purity.

Reaction times and temperatures are carefully controlled, with continuous stirring and gas introduction systems for perfluoromethyl vinyl ether.

Workup includes extraction, washing, drying, and chromatographic purification.

Typical yields for the crude product range from 70% to 80%, with final purified yields slightly lower due to purification losses.

- Data Table: Summary of Preparation Methods

Temperature Control: Maintaining moderate temperatures (40–80°C) prevents decomposition and side reactions.

Solvent Choice: DMF is preferred for its ability to dissolve both organic and inorganic reagents; THF is used for moisture-sensitive steps.

Base Selection: Potassium hydroxide and sodium hydroxide are effective for deprotonation and nucleophilic activation.

Gas Introduction: Controlled addition of perfluoromethyl vinyl ether gas is critical for consistent substitution.

Purification: Column chromatography is essential to isolate the desired product from side products and unreacted starting materials.

Analytical Monitoring: LCMS and ^1H NMR spectroscopy are used to confirm product formation and purity, with characteristic signals such as a retention time of ~4.03 min in LCMS and proton shifts around δ 3.71 ppm for methylene groups.

The preparation of 3-chloro-4-methyl-5-(trifluoromethoxy)-benzenamine is effectively achieved through etherification of 2-chloro-4-aminophenol with trifluoromethyl vinyl ether derivatives under basic conditions in DMF. Alternative multi-step routes involving protection and halogenation provide options for higher purity but at the cost of complexity. Industrial processes adapt the etherification method with optimized parameters for scale and yield. Careful control of reaction conditions, solvent choice, and purification techniques are essential for obtaining high-quality product suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methyl-5-(trifluoromethoxy)-benzenamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted benzenamines.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

The trifluoromethoxy group is known to improve the pharmacokinetic properties of drugs. Recent studies have highlighted its incorporation into several FDA-approved drugs, enhancing their efficacy and stability. For instance, compounds containing this moiety have been explored for their potential in treating diseases such as tuberculosis and cancer due to their improved bioavailability and metabolic stability .

2. Synthesis of Active Pharmaceutical Ingredients (APIs)

The synthesis of N-[3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxy-ethyl)-phenyl]-2,6-difluoro-benzamidine is a notable example where 3-chloro-4-methyl-5-(trifluoromethoxy)-benzenamine serves as a precursor. This compound has been evaluated for its role in assessing the impact of impurities on the efficacy of novaluron, an insect growth regulator used in agriculture . The preparation method involves a two-step reaction that yields high purity and efficiency, showcasing its utility in drug synthesis.

Agricultural Applications

1. Pest Control

The compound has been utilized as an active ingredient in formulations aimed at controlling agricultural pests. Its effectiveness as a pesticide stems from its ability to interfere with the growth and reproduction of target species. The crystalline form of 4-[5-[3-chloro-5-(trifluoromethyl)phenyl]thiazole] has been documented for its application in pest control, demonstrating the compound's versatility in agricultural chemistry .

2. Safety Evaluation

In agricultural contexts, evaluating the safety of residues from pesticide applications is crucial. Research involving this compound has focused on assessing the safety profiles of such residues on crops, ensuring compliance with regulatory standards while maintaining effective pest management strategies .

Case Studies

Mechanism of Action

The mechanism of action of 3-Chloro-4-methyl-5-(trifluoromethoxy)-benzenamine involves its interaction with specific molecular targets. The presence of the trifluoromethoxy group can enhance its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The compound’s closest analogs differ in substituent positions and functional groups. Key comparisons include:

Key Observations :

- Lipophilicity : The trifluoromethoxy group in the target compound increases LogP compared to 3-chloroaniline, enhancing membrane permeability. The trifluoromethyl analog (compound from ) has a slightly lower LogP due to reduced steric bulk.

- Electronic Effects : The electron-withdrawing trifluoromethoxy group deactivates the aromatic ring, reducing the amine’s basicity compared to 3-chloroaniline.

Research Findings and Challenges

- Metabolic Stability : The trifluoromethoxy group reduces oxidative metabolism in hepatic microsomes, as shown in studies on similar nitroimidazoles .

- Toxicity : Chloroanilines (e.g., 3-chloroaniline ) exhibit higher acute toxicity (LD₅₀ ~100 mg/kg in rats) compared to trifluoromethoxy derivatives, which show reduced toxicity due to lower bioavailability .

- Regulatory Considerations: Compounds with trifluoromethoxy groups often face stringent environmental regulations due to persistence, as noted in EPA guidelines .

Biological Activity

3-Chloro-4-methyl-5-(trifluoromethoxy)-benzenamine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The molecular formula for this compound is C₇H₅ClF₃NO. The trifluoromethoxy group significantly influences the compound's biological properties. The synthesis typically involves:

- Formation of the Trifluoromethoxy Group : This can be achieved through reactions involving trifluoromethylating agents such as trifluoromethyl iodide.

- Chlorination and Methylation : The chlorination process introduces the chlorine atom at the para position relative to the amine group, while methylation occurs at the ortho position.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an antitumor and antimicrobial agent.

Antitumor Activity

Research indicates that compounds containing trifluoromethyl groups enhance potency against cancer cell lines. For instance, studies have shown that similar compounds exhibit increased inhibition of the 5-hydroxytryptamine (5-HT) uptake, which is crucial in cancer treatment pathways .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of 5-HT uptake |

| Selinexor | <0.5 | Inhibition of nuclear export |

| Other Analogues | Varies | Diverse mechanisms |

Antimicrobial Properties

The compound has also demonstrated antimicrobial properties. The presence of the trifluoromethoxy group can enhance lipophilicity, allowing better membrane penetration and increased efficacy against bacterial strains.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Pseudomonas aeruginosa | TBD |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with specific enzymes or receptors involved in cell signaling pathways.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell proliferation.

- Receptor Binding : It could potentially bind to receptors that modulate neurotransmitter release, impacting cancer cell survival.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- In vitro Studies : A study demonstrated that derivatives with similar structures showed significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further development .

- Animal Models : Preclinical trials indicated that compounds with trifluoromethoxy groups exhibited reduced tumor growth in xenograft models, supporting their potential as antitumor agents .

Q & A

Basic: What are the critical steps for synthesizing 3-chloro-4-methyl-5-(trifluoromethoxy)-benzenamine, and how are intermediates managed safely?

Methodological Answer:

The synthesis of trifluoromethoxy-substituted aromatic amines typically involves halogenation, methylation, and trifluoromethoxy group introduction. Key steps include:

- Halogenation : Chlorination at the 3-position using trichloroisocyanuric acid under controlled conditions (avoiding over-chlorination).

- Trifluoromethoxy Introduction : Reaction with silver trifluoromethoxide or using trifluoromethylation reagents like CF₃I in the presence of a copper catalyst.

- Safety Protocols :

- Intermediate Handling : Reactive intermediates (e.g., hydroxylamine derivatives) require storage at low temperatures (-20°C) to prevent decomposition .

- Mutagenicity Testing : Ames II testing is recommended for intermediates, as some anomeric amides show mutagenic potential .

- Ventilation : Use fume hoods and PPE (gloves, goggles) during handling due to volatile reagents like dichloromethane .

Basic: How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:

Analytical Techniques :

- HPLC/GC-MS : To assess purity (>95% required for most studies) and detect trace impurities.

- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for methyl group at δ ~2.3 ppm; ¹⁹F NMR for trifluoromethoxy at δ ~-55 to -60 ppm).

- Elemental Analysis : Validate empirical formula (e.g., C₈H₇ClF₃NO) with ≤0.3% deviation .

Key Physicochemical Properties :

| Parameter | Value | Reference |

|---|---|---|

| Exact Molecular Weight | 239.01 g/mol | |

| XlogP | ~3.2 (indicating lipophilicity) | |

| Hydrogen Bond Acceptors | 3 |

Advanced: How does the trifluoromethoxy group influence electronic and steric effects in catalytic reactions?

Methodological Answer:

The -OCF₃ group is strongly electron-withdrawing (-I effect) and moderately bulky:

- Electronic Effects :

- Reduces electron density at the aromatic ring, directing electrophilic substitution to meta/para positions.

- Stabilizes negative charges in intermediates during coupling reactions (e.g., Suzuki-Miyaura).

- Steric Effects :

- Hinders rotation at the C-O bond (rotational barrier ~5 kcal/mol), creating conformational rigidity.

- Impacts catalyst accessibility in cross-coupling reactions; use Pd-XPhos or SPhos ligands for steric tolerance .

Case Study : In Ullmann couplings, -OCF₃ reduces reaction yields by 15–20% compared to -OCH₃ due to steric hindrance .

Advanced: What strategies resolve contradictions in reported boiling points under reduced pressure?

Methodological Answer:

Discrepancies in boiling points (e.g., 339–361 K at 0.004–0.013 bar) arise from measurement techniques:

- Calibration : Use NIST-validated manometers and thermocouples (error margin ±0.5°C).

- Dynamic Method : Perform boiling point determination under equilibrium conditions (liquid-vapor phase monitoring via inline FTIR) .

- Data Harmonization : Compare with structurally similar compounds (e.g., 4-chloro-2-(trifluoromethyl)benzenamine: T₆₀₀ₐᵢₗ = 349–351 K at 0.0045 bar) to validate trends .

Advanced: How can researchers mitigate mutagenicity risks during handling?

Methodological Answer:

- Ames II Testing : Prioritize intermediates with lower mutagenic indices (e.g., compound 3 in has mutagenicity comparable to benzyl chloride).

- Engineering Controls : Use closed-system reactors for scale-up to minimize aerosol formation.

- Decontamination : Treat waste with 10% sodium hypochlorite to degrade mutagenic byproducts .

Basic: What solvents and conditions are optimal for recrystallization?

Methodological Answer:

- Solvent Screening : Test mixtures like ethyl acetate/hexane (3:7 v/v) or acetonitrile/water (gradient cooling from 60°C to 4°C).

- Crystallography : X-ray diffraction confirms monoclinic crystal packing (space group P2₁/c) with Cl⋯F interactions (3.2–3.5 Å) stabilizing the lattice .

Advanced: What computational methods predict biological activity of derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.